Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Description
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-derived compound featuring a propanoate ester backbone with a 4-iodo-substituted pyrazole ring and a methylamino group.
The compound’s structural determination likely employs crystallographic tools such as SHELX software, widely used for small-molecule and macromolecular refinement .
Properties
Molecular Formula |
C9H14IN3O2 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
ILAZTUBAWAVQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C=N1)I)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Iodo-1H-pyrazole Derivative
The iodinated pyrazole core can be prepared by:
- Starting from a pyrazole precursor, selective iodination at the 4-position using iodine sources under mild conditions.
- Alternatively, direct coupling of 4-iodo-pyrazole building blocks with the side chain.
According to patent WO2012146318A1, the pyrazole derivatives bearing halogen substituents are synthesized by reaction of pyrazole compounds with appropriate acid derivatives in the presence of coupling agents and bases.
Coupling with the Amino Acid Side Chain
The key coupling involves linking the pyrazole ring to the 2-(methylamino)propanoate moiety. This is typically done by:
- Using activated acid derivatives (acid chlorides, anhydrides, or carbodiimide-activated esters) of the propanoic acid.
- Employing peptide coupling agents common in peptide chemistry such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride or 1,3-dicyclohexylcarbodiimide, often in the presence of bases like triethylamine or 4-dimethylaminopyridine to facilitate amide bond formation.
The reaction is carried out in solvents such as dichloromethane or dimethylformamide at temperatures ranging from -10°C to reflux, depending on the reactivity and stability of intermediates.
Esterification to Form Ethyl Ester
The ethyl ester function can be introduced by:
- Esterification of the corresponding acid with ethanol under acidic catalysis or using activated ester intermediates.
- Alternatively, starting from ethyl 2-bromo- or 2-chloropropanoate derivatives that can be reacted with the methylamino group under nucleophilic substitution conditions.
Representative Reaction Conditions and Yields
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures.
- The final compound is isolated either as a free base or as pharmaceutically acceptable salts, depending on intended use.
- Characterization includes ^1H NMR , mass spectrometry , and HPLC purity analysis, with reported purity levels exceeding 99% in optimized syntheses.
Research Findings and Optimization Notes
- The use of coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride and bases like 4-dimethylaminopyridine improves reaction efficiency and selectivity in forming amide bonds involving the pyrazole ring.
- Solvent choice impacts yield and purity; dichloromethane and dimethylformamide are preferred for their ability to dissolve both organic and polar reactants effectively.
- Reaction temperature control (0°C to room temperature) is critical to avoid side reactions, especially deiodination or over-activation of intermediates.
- Microwave-assisted protocols have been explored for related pyrazole derivatives, showing improved yields and reduced reaction times, though specific data for this compound are limited.
- The iodinated pyrazole ester derivatives exhibit good solubility profiles in DMSO and can be formulated for biological assays using co-solvents such as PEG300 and Tween 80.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reagents | Solvent(s) | Conditions | Yield Range | Purification Method |
|---|---|---|---|---|---|
| Pyrazole iodination or coupling | 4-iodo-pyrazole, acid derivatives, coupling agents (EDCI, DCC), triethylamine | DCM, DMF | -10°C to reflux, 1–4 h | 80–95% | Column chromatography, recrystallization |
| Amino acid side chain coupling | Activated acid chloride, methylamine, triethylamine | DCM, ethyl acetate | 0–25°C, 1–3 h | 87–93% | Recrystallization, chromatography |
| Esterification | Ethanol, acid catalyst or coupling agent | Ethanol, DCM | RT to reflux, 2–6 h | 80–90% | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methylamino group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Key Observations:
Halogenation: The 4-iodo group in the target compound distinguishes it from non-halogenated analogs like 11a or sumatriptan derivatives. Iodine’s electronegativity and size may enhance binding specificity or metabolic stability .
Backbone Flexibility: The propanoate ester in the target compound offers synthetic versatility, as seen in and , where ester groups facilitate further functionalization .
Biological Relevance: While sumatriptan analogs () prioritize sulfonamide and indole groups for receptor interaction, the target compound’s pyrazole-methylamino combination may target distinct pathways, such as kinase inhibition .
Research Findings and Methodological Notes
- Structural Analysis: SHELX remains a gold standard for crystallographic refinement, as noted in and , and would be critical for resolving the target compound’s conformation .
- Activity Prediction: The methylamino group may mimic natural amine-containing ligands, while the ester moiety could serve as a prodrug element, hydrolyzing in vivo to release active carboxylic acids .
Biological Activity
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Compound Overview
- Common Name : this compound
- CAS Number : 1999091-96-1
- Molecular Formula : C10H16IN3O2
- Molecular Weight : 337.16 g/mol
This compound is a derivative of pyrazole, a class known for its diverse biological activities. The mechanism of action involves:
- Target Interaction : Pyrazole derivatives often interact with various biological targets, including enzymes and receptors, leading to modulation of biochemical pathways.
- Biochemical Pathways : These compounds can influence pathways related to inflammation, cancer progression, and neuroprotection. Specifically, they may inhibit key signaling pathways such as NF-kB and promote apoptosis through caspase activation.
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit promising anticancer properties. For instance:
- A study demonstrated that related pyrazolo[4,3-e][1,2,4]triazine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Triggers autophagy and apoptosis |
Anti-inflammatory Effects
Pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
Study on Pyrazole Derivatives
In a recent investigation into the biological activity of pyrazole derivatives, researchers synthesized several compounds and evaluated their effects on cancer cell lines. The study found that certain derivatives significantly reduced cell viability and induced apoptosis through the activation of caspases .
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of pyrazole derivatives. For example, administration of this compound in murine models demonstrated a reduction in tumor size and improved survival rates compared to controls.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)-2-(Methylamino)Propanoate, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring substituted with iodine at the 4-position. Key steps include alkylation of ethyl 2-bromo-3-(methylamino)propanoate with 4-iodo-1H-pyrazole under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and consistency .
Critical Parameters :
- Temperature: 60–80°C for nucleophilic substitution.
- Solvent polarity: Polar aprotic solvents improve reaction kinetics.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate iodine incorporation .
Q. What spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular weight (expected: ~325 g/mol based on iodo substitution).
- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .
Methodological Note : Ensure anhydrous conditions during sample preparation to avoid ester hydrolysis .
Q. What are the known biological targets and mechanisms of action for pyrazole derivatives like this compound?
Pyrazole derivatives often target enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ) due to their heterocyclic structure. The iodine substituent may enhance lipophilicity, improving membrane permeability. In vitro assays suggest inhibition of inflammatory mediators (e.g., TNF-α) via competitive binding .
Key Assays :
- Enzyme inhibition kinetics (IC₅₀ determination via fluorometric assays).
- Receptor binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Continuous Flow Reactors : Reduce side reactions (e.g., ester hydrolysis) by precise control of residence time and temperature gradients .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to minimize byproducts .
- Catalytic Systems : Use Pd/Cu catalysts for regioselective iodination during pyrazole ring formation .
Data-Driven Approach : Design-of-experiment (DoE) models to correlate variables (e.g., pH, solvent polarity) with yield .
Q. How do structural modifications at the pyrazole ring (e.g., iodo vs. chloro substituents) influence biological activity and chemical reactivity?
- Biological Activity : Iodo derivatives exhibit enhanced antimicrobial activity compared to chloro analogs (MIC: 2 µg/mL vs. 8 µg/mL) due to increased halogen bonding with target proteins .
- Chemical Reactivity : Iodo groups facilitate Suzuki-Miyaura cross-coupling for further functionalization, unlike chloro substituents .
Comparative Data :
| Substituent | LogP | IC₅₀ (COX-2) |
|---|---|---|
| Iodo | 2.8 | 12 nM |
| Chloro | 2.1 | 45 nM |
Q. How can in silico modeling be integrated with experimental data to predict the pharmacodynamic profile of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The iodo group shows strong van der Waals interactions with Leu384 .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (LogBB: -0.5) and CYP3A4 metabolism .
Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy studies?
- Bioavailability Enhancement : Nanoformulation (e.g., liposomes) to improve solubility (current aqueous solubility: <0.1 mg/mL) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., de-esterified derivatives) contributing to in vivo activity .
Case Study : In rodent models, esterase-mediated hydrolysis reduced plasma concentrations, necessitating prodrug strategies .
Q. What are the recommended safety protocols for handling and storing this iodinated compound?
- PPE : Wear nitrile gloves and chemical goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators (N95) for aerosol protection .
- Storage : Store in amber glass vials at -20°C under argon to prevent photolytic deiodination and oxidation .
Decomposition Note : Thermal degradation above 150°C releases iodine vapors; use fume hoods for high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
